molecular formula C16H14N2O2S B2744419 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313483-65-7

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2744419
CAS No.: 313483-65-7
M. Wt: 298.36
InChI Key: CAULMPCRVFAFAN-UHFFFAOYSA-N
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Description

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C16H14N2O2S It is characterized by the presence of a benzamide group substituted with a methoxy group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 6-methyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-formyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide or 3-carboxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.

    Reduction: Formation of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylbenzamide: A related compound with a similar benzamide structure but lacking the benzothiazole moiety.

    6-methyl-2-aminobenzothiazole: The benzothiazole component of the compound, which can be used as a precursor in its synthesis.

    3-methoxybenzoic acid: The methoxy-substituted benzoic acid used in the synthesis of the compound.

Uniqueness

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the methoxybenzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with simpler benzamide or benzothiazole compounds.

Properties

IUPAC Name

3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULMPCRVFAFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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